1H-Indazole-6-carboxylic acid, 5-hydroxy-3-iodo-, methyl ester
CAS No.: 1227266-92-3
Cat. No.: VC8220948
Molecular Formula: C9H7IN2O3
Molecular Weight: 318.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1227266-92-3 |
|---|---|
| Molecular Formula | C9H7IN2O3 |
| Molecular Weight | 318.07 g/mol |
| IUPAC Name | methyl 5-hydroxy-3-iodo-2H-indazole-6-carboxylate |
| Standard InChI | InChI=1S/C9H7IN2O3/c1-15-9(14)5-2-6-4(3-7(5)13)8(10)12-11-6/h2-3,13H,1H3,(H,11,12) |
| Standard InChI Key | SUHHRXRVMDZIJO-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CC2=NNC(=C2C=C1O)I |
| Canonical SMILES | COC(=O)C1=CC2=NNC(=C2C=C1O)I |
Introduction
Chemical Structure and Properties
Molecular Architecture
The compound features a bicyclic indazole scaffold fused with a six-membered aromatic ring. Key functional groups include:
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Methyl ester at the 6-position, enhancing lipophilicity and stability .
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Hydroxy group at the 5-position, enabling hydrogen bonding and derivatization .
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Iodo substituent at the 3-position, which influences electronic properties and reactivity .
The SMILES notation and InChIKey provide precise descriptors of its connectivity .
Physical and Chemical Properties
The iodine atom contributes to a high molecular weight and polarizability, while the hydroxy group enhances solubility in polar solvents like dimethyl sulfoxide (DMSO) .
Applications in Research
Pharmaceutical Development
The compound’s indazole core is a privileged structure in drug discovery, featured in kinase inhibitors and anti-inflammatory agents . Specific applications include:
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Anticancer agents: Iodo-substituted indazoles exhibit potent activity against tyrosine kinases, such as VEGFR-2 .
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Antibacterial scaffolds: The hydroxy group enhances interactions with bacterial enzyme active sites .
Material Science
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Coordination polymers: The iodine atom can act as a halogen bond donor, facilitating crystal engineering .
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Fluorescent probes: Indazole derivatives are used in bioimaging due to their tunable emission properties .
Analytical Chemistry
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Chromatographic standards: The compound’s distinct UV absorption profile aids in HPLC method development .
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Mass spectrometry: Its fragmentation pattern assists in structural elucidation of related indazoles .
Challenges and Future Directions
Synthetic Optimization
Current limitations include low yields in iodination steps and scalability issues . Future work could explore:
Biological Evaluation
While computational studies predict high affinity for cancer targets, in vivo efficacy and toxicity profiles remain unvalidated . Prioritized assays include:
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Kinase inhibition screens (e.g., EGFR, BRAF).
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Pharmacokinetic studies in rodent models.
Environmental Impact
The persistence and bioaccumulation potential of iodinated organics warrant ecotoxicological assessments .
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